Ethyl 9-decenoate

Description

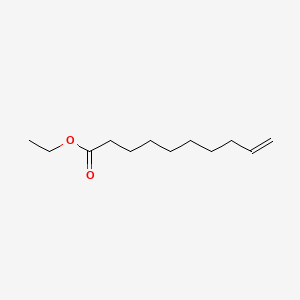

Structure

3D Structure

Properties

IUPAC Name |

ethyl dec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3H,1,4-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOJTZORTHALGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334902 | |

| Record name | Ethyl 9-decenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67233-91-4 | |

| Record name | Ethyl 9-decenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67233-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 9-decenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067233914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 9-decenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Decenoic acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 9-DECENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI02K838CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of Ethyl 9-decenoate?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 9-decenoate is an unsaturated fatty acid ethyl ester with the chemical formula C₁₂H₂₂O₂.[1][2] As a metabolite found in and produced by Saccharomyces cerevisiae, it plays a role in the flavor and aroma profiles of fermented products.[3][4] Beyond its significance in food science, its terminal alkene and ester functionalities make it a versatile intermediate in synthetic organic chemistry. This guide provides a detailed overview of the core physicochemical properties of this compound, outlines standard experimental protocols for their determination, and visualizes key related pathways and workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its application in research and development, influencing its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [2] |

| Molecular Weight | 198.30 g/mol | [2] |

| Appearance | Colorless clear liquid (estimated) | [5] |

| Boiling Point | 249.00 - 250.00 °C (at 760 mmHg) | [5] |

| Density | 0.874 - 0.879 g/cm³ (at 25 °C) | [5] |

| Refractive Index | 1.434 - 1.440 (at 20 °C) | [5] |

| Flash Point | 100.56 °C (213.00 °F) | [5] |

| Water Solubility | 0.0051 g/L (Predicted) | [4] |

| LogP (Octanol/Water) | 4.36 (Predicted) | [4] |

| CAS Number | 67233-91-4 | [2] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is paramount for the reliable application of any chemical compound. The following sections detail standardized methodologies, primarily based on ASTM International standards, for measuring the key properties of fatty acid ethyl esters like this compound.

Determination of Boiling Point

The boiling range of volatile organic liquids such as this compound can be determined using a distillation method outlined in ASTM D1078 .[1][6][7][8] This test provides an empirical measure of the temperature range over which the liquid boils, which is a critical indicator of its purity and volatility.[7][9]

Methodology:

-

Apparatus Setup: A specified distillation flask is connected to a condenser and a receiving graduate. A calibrated thermometer is positioned to accurately measure the temperature of the vapor.

-

Sample Preparation: A 100 mL sample of the liquid is measured into the distillation flask.

-

Distillation: Heat is applied to the flask at a controlled rate, typically to produce a distillation rate of 4 to 5 mL per minute.[10]

-

Data Collection: The temperature is recorded at the point when the first drop of distillate falls from the condenser (Initial Boiling Point) and throughout the distillation process until the last of the liquid evaporates from the flask's bottom (Dry Point).

-

Reporting: The boiling range is reported as the temperature range from the initial boiling point to the dry point. For pure compounds, this range is typically very narrow.

Determination of Density

The density of liquid petroleum products and viscous oils, including esters, is accurately measured using a digital density meter as described in ASTM D4052 .[11][12][13][14][15] This method relies on the oscillating U-tube principle.

Methodology:

-

Apparatus: A digital density meter equipped with a thermostatically controlled oscillating U-tube.

-

Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and freshly distilled water.

-

Sample Injection: A small volume (approximately 1-2 mL) of the sample is injected into the U-tube, ensuring no air bubbles are present.[13] The sample tube is maintained at a constant, specified temperature (e.g., 25 °C).

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

Calculation: The instrument's software uses the measured frequency and calibration data to calculate and display the density of the sample. The result is typically reported in g/cm³.

Determination of Refractive Index

The refractive index of transparent hydrocarbon liquids like this compound is determined according to ASTM D1218 .[16][17][18][19] This property is a fundamental physical characteristic related to the molecular structure of the compound.[16][18]

Methodology:

-

Apparatus: A calibrated refractometer, such as an Abbe-type instrument, with a circulating fluid bath to control the temperature of the prisms. A monochromatic light source, typically a sodium lamp (589.3 nm), is used.[17]

-

Calibration: The refractometer is calibrated using a liquid standard of known refractive index.

-

Sample Application: A few drops of the sample are placed on the surface of the lower prism. The prisms are then closed and locked.

-

Temperature Equilibration: The sample is allowed to come to the desired temperature (e.g., 20 °C) by the circulating bath.

-

Measurement: The operator adjusts the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs in the eyepiece. The refractive index is then read from the instrument's scale.

-

Correction: The measured value is corrected to the standard reporting temperature using temperature correction tables provided within the standard if the measurement was made at a different temperature.[16]

Purity and Compositional Analysis by Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity and determining the composition of fatty acid ethyl ester samples.[20]

Methodology:

-

System Preparation: A gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a bonded polyglycol like Carbowax-20M) is used.[21] The injector, detector, and oven temperatures are set according to the specific method parameters. Helium is typically used as the carrier gas.

-

Sample Preparation: The this compound sample is diluted in an appropriate solvent (e.g., hexane). An internal standard (e.g., ethyl heptadecanoate) may be added for quantitative analysis.[22][23]

-

Injection: A small volume (typically 1-2 µL) of the prepared sample is injected into the GC.[24]

-

Separation: The components of the sample are volatilized in the heated injector and separated as they travel through the capillary column, based on their boiling points and interactions with the column's stationary phase.

-

Detection: As components elute from the column, they are detected by the FID, which generates a signal proportional to the amount of substance.

-

Data Analysis: The resulting chromatogram displays peaks corresponding to each separated component. The retention time of the peak is used for identification (by comparison to a known standard), and the area of the peak is used for quantification. Purity is assessed by the relative area of the main peak.

Visualized Workflows and Pathways

To further elucidate the processes involved with this compound, the following diagrams, generated using the DOT language, illustrate key logical and biological pathways.

Caption: Workflow for Synthesis and Physicochemical Characterization.

Caption: Biosynthetic Pathway of this compound in Yeast.

The biosynthesis of ethyl esters in Saccharomyces cerevisiae is primarily catalyzed by alcohol acyltransferases (AATs).[5][25] These enzymes facilitate the condensation of an alcohol with an acyl-CoA molecule.[26][27] Key AATs involved in this process include Atf1p, Atf2p, Eht1p, and Eeb1p.[25][28] The pathway begins with the synthesis of medium-chain fatty acids, such as dec-9-enoic acid. This acid is then activated to its coenzyme A (CoA) derivative, dec-9-enoyl-CoA. Finally, an AAT enzyme catalyzes the transfer of the dec-9-enoyl group from CoA to ethanol, which is readily available from fermentation, to form this compound and release free CoA.[5]

References

- 1. store.astm.org [store.astm.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C12H22O2 | CID 522255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ymdb.ca [ymdb.ca]

- 5. This compound|High-Purity Reference Standard [benchchem.com]

- 6. store.astm.org [store.astm.org]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. store.astm.org [store.astm.org]

- 9. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. ASTM D4052 - eralytics [eralytics.com]

- 13. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 14. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 15. store.astm.org [store.astm.org]

- 16. matestlabs.com [matestlabs.com]

- 17. petrolube.com [petrolube.com]

- 18. store.astm.org [store.astm.org]

- 19. store.astm.org [store.astm.org]

- 20. knowledge.reagecon.com [knowledge.reagecon.com]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. files.isec.pt [files.isec.pt]

- 25. Frontiers | Contribution of Eat1 and Other Alcohol Acyltransferases to Ester Production in Saccharomyces cerevisiae [frontiersin.org]

- 26. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

The Subtle Signature of Fruitiness: A Technical Guide to Ethyl 9-decenoate in Nature

An in-depth exploration of the natural occurrence, biosynthesis, and analysis of ethyl 9-decenoate in fruits and fermented beverages for researchers, scientists, and drug development professionals.

Introduction

This compound, a fatty acid ethyl ester (FAEE), is a volatile organic compound that contributes to the characteristic fruity and floral aromas of various fruits and fermented beverages. Its presence, even at trace levels, can significantly influence the overall sensory profile of these products. Understanding the natural occurrence, biosynthetic pathways, and analytical methodologies for this compound is crucial for quality control, flavor chemistry, and the development of novel products in the food, beverage, and pharmaceutical industries. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Natural Occurrence and Quantitative Data

This compound has been identified in a variety of fruits and fermented beverages. The concentration of this ester can vary significantly depending on the type of fruit, its ripeness, processing methods, and the specific microorganisms involved in fermentation. The following table summarizes the quantitative data available in the literature for the concentration of this compound in different matrices.

| Matrix | Product | Concentration Range | Reference |

| Fruit Juices | |||

| Fresh Apple Juice | Not Detected | [1] | |

| Processed Apple Juice | Not Detected | [1] | |

| Fresh Pear Juice | 6.83 (relative peak area x 10^6) | [1] | |

| Processed Pear Juice | 1.03 (relative peak area x 10^6) | [1] | |

| Fresh Orange Juice | 66.22 (relative peak area x 10^6) | [1] | |

| Processed Orange Juice | 204.61 (relative peak area x 10^6) | [1] | |

| Fresh Grape Juice | 4.33 (relative peak area x 10^6) | [1] | |

| Processed Grape Juice | 10.33 (relative peak area x 10^6) | [1] | |

| Fermented Beverages | |||

| Cider | Generated during fermentation; detected at completion | [2] | |

| White Wine (Chardonnay) | 0.004 mg/L | [3] | |

| Korean White Wine | Present and relevant to the wine's aromatic profile | [4] | |

| Red Wine (Cabernet Sauvignon) | Concentration decreases after malolactic fermentation | [5] |

Note: Quantitative data for this compound in beer remains limited in the reviewed literature. However, its presence is suggested by the detection of other medium-chain fatty acid ethyl esters.

Biosynthesis of this compound

The formation of this compound occurs through enzymatic esterification of 9-decenoic acid and ethanol. The biosynthetic pathways differ slightly between fruits and fermented beverages, primarily in the origin of the precursors.

In Fruits

In fruits, the biosynthesis of fatty acid ethyl esters is a part of the ripening process. The pathway involves the de novo synthesis of precursors.

References

- 1. scielo.br [scielo.br]

- 2. ojs.openagrar.de [ojs.openagrar.de]

- 3. Volatile Composition of Sparkling Wines of cv. Chardonnay Cultivated under Different Training Systems in Serra da Mantiqueira (Brazil) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quality Characteristics and Antioxidant Activities of Six Types of Korean White Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

A Technical Guide to the Biosynthesis of Ethyl 9-decenoate in Yeast

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of ethyl 9-decenoate in the yeast Saccharomyces cerevisiae. It covers the core metabolic pathways, key enzymes, and regulatory factors. Detailed experimental protocols for the analysis of this volatile ester are also provided, along with quantitative data for related compounds to serve as a benchmark for production efforts.

Introduction

This compound is a volatile ester that contributes to the aromatic profile of fermented beverages.[1] In yeast, particularly Saccharomyces cerevisiae, its production is intricately linked to the central carbon metabolism, specifically fatty acid and ethanol biosynthesis. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of specific flavor and aroma compounds, as well as for the synthesis of specialty chemicals.

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a two-part process involving the synthesis of its precursors: 9-decenoyl-CoA and ethanol. These precursors are then enzymatically condensed to form the final ester product.

Synthesis of 9-decenoyl-CoA

The synthesis of the fatty acyl-CoA precursor, 9-decenoyl-CoA, begins with the de novo synthesis of saturated fatty acids.

-

Acetyl-CoA to Decanoyl-CoA: The pathway starts with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (Acc1p).[2] The Fatty Acid Synthase (FAS) complex, a multi-enzyme protein composed of Fas1p and Fas2p subunits, then catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to produce saturated fatty acyl-CoAs of varying chain lengths.[3] Through this process, the C10 saturated fatty acyl-CoA, decanoyl-CoA, is formed.

-

Desaturation of Decanoyl-CoA: The introduction of a double bond at the Δ9 position of the acyl chain is catalyzed by a Δ9-desaturase. In S. cerevisiae, the primary Δ9-desaturase is Ole1p.[2][4] This enzyme is an endoplasmic reticulum-bound protein that utilizes O2 and electrons from reduced cytochrome b5 to introduce a cis double bond into saturated fatty acyl-CoA substrates.[5] While the preferred substrates for Ole1p are palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), it is the key enzyme responsible for the formation of the Δ9 double bond required for 9-decenoic acid synthesis.[5][6]

Synthesis of Ethanol

Ethanol is a primary product of yeast fermentation under anaerobic or semi-aerobic conditions. Glucose is metabolized through the glycolytic pathway to pyruvate. Pyruvate is then decarboxylated to acetaldehyde by pyruvate decarboxylase (Pdc), which is subsequently reduced to ethanol by alcohol dehydrogenase (Adh).[3]

Esterification

The final step in the biosynthesis of this compound is the esterification of 9-decenoyl-CoA with ethanol. This reaction is catalyzed by acyl-CoA:ethanol O-acyltransferases. The two primary enzymes responsible for the synthesis of medium-chain fatty acid (MCFA) ethyl esters in S. cerevisiae are Eeb1p and Eht1p.[7] Eeb1p is considered the major contributor to this activity. The availability of the acyl-CoA precursor is often the rate-limiting factor for ethyl ester production, rather than the activity of these ester-synthesizing enzymes.

Quantitative Data

Specific quantitative data for this compound production in S. cerevisiae is not extensively reported in the literature. However, data for the closely related saturated ester, ethyl decanoate, can provide a valuable reference point for production levels under various fermentation conditions.

| Fermentation Parameter | Condition | Ethyl Decanoate (µg/L) | Reference |

| Nitrogen Content (FAN) | 50 mg/L | ~150 | [7] |

| 150 mg/L | ~200 | [7] | |

| 250 mg/L | ~200 | [7] | |

| Carbon Content (Maltose) | 8% | ~180 | [7] |

| 12% | ~180 | [7] | |

| 20% | ~180 | [7] | |

| Temperature | 14°C | ~100 | [7] |

| 20°C | ~180 | [7] | |

| 26°C | ~250 | [7] | |

| Unsaturated Fatty Acids | Standard Wort | ~200 | [7] |

| 32x UFA Content | ~100 | [7] |

Experimental Protocols

The following protocols provide a framework for the cultivation of yeast and the subsequent analysis of this compound.

Yeast Strain and Culture Conditions

This protocol describes the general procedure for yeast cultivation for fermentation experiments.

-

Strain Maintenance: Maintain Saccharomyces cerevisiae strains on YEPD (Yeast Extract Peptone Dextrose) agar plates at 4°C.

-

Pre-culture Preparation: Inoculate a single yeast colony into a 50 mL sterile tube containing 10 mL of YEPD broth. Incubate at 30°C with shaking at 200 rpm for 16-24 hours.

-

Fermentation: Inoculate the pre-culture into 350 mL of sterile fermentation medium (e.g., standard wort or a defined synthetic medium) in a 500 mL flask equipped with an airlock. The initial cell density should be approximately 1 x 10^6 cells/mL.

-

Incubation: Incubate the fermentation culture at a controlled temperature (e.g., 20°C) without shaking for the desired period (typically 7-14 days).

Sample Preparation and Extraction of Ethyl Esters

This protocol details the extraction of volatile esters from the fermentation broth for analysis.

-

Sampling: At desired time points, withdraw 5 mL of the fermentation broth and transfer it to a 15 mL pre-cooled glass tube. Immediately cap the tube and place it on ice to quench metabolic activity.

-

Internal Standard Addition: Add a known concentration of an internal standard (e.g., ethyl heptanoate) to the sample for quantification.

-

Extraction: Perform a liquid-liquid extraction by adding 1 mL of a suitable organic solvent (e.g., hexane or a diethyl ether:hexane mixture (1:1 v/v)).

-

Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the esters into the organic phase.

-

Phase Separation: Centrifuge the sample at 3,000 x g for 5 minutes to separate the aqueous and organic phases.

-

Collection: Carefully transfer the upper organic layer to a clean vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the analysis of the extracted ethyl esters using GC-MS.

-

Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: Employ a suitable capillary column for the separation of volatile compounds, such as a CP-Wax 52 CB column (50 m x 0.32 mm x 1.2 µm).[7]

-

Injection: Inject 1 µL of the organic extract into the GC inlet in splitless mode.

-

GC Oven Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp 1: Increase to 150°C at a rate of 3°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 10°C/minute.

-

Final hold: Hold at 250°C for 10 minutes.

-

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/minute.

-

MS Parameters:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: Scan from m/z 35 to 350.

-

Ion source temperature: 230°C.

-

Transfer line temperature: 250°C.

-

-

Identification and Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify the compound by comparing its peak area to that of the internal standard.

Metabolic Engineering Strategies for Enhanced Production

To increase the yield of this compound, several metabolic engineering strategies can be employed:

-

Increase Precursor Supply:

-

9-Decenoyl-CoA: Overexpress the acetyl-CoA carboxylase (Acc1p) and the Fatty Acid Synthase (FAS) complex to increase the pool of fatty acyl-CoAs.[3] Additionally, overexpression of the Δ9-desaturase (Ole1p) could enhance the conversion of decanoyl-CoA to 9-decenoyl-CoA.

-

Ethanol: Modulating the expression of genes in the ethanol production pathway can optimize the availability of this precursor.

-

-

Enhance Esterification: Overexpression of the acyl-CoA:ethanol O-acyltransferases Eeb1p and Eht1p may increase the final esterification step, although precursor availability is often the limiting factor.

-

Block Competing Pathways: Deletion or downregulation of genes involved in competing pathways, such as β-oxidation and the formation of other fatty acid derivatives (e.g., triacylglycerols), can redirect the metabolic flux towards this compound production.

Conclusion

The biosynthesis of this compound in Saccharomyces cerevisiae is a complex process that relies on the interplay between fatty acid synthesis, desaturation, and ethanol fermentation. While the core enzymatic steps have been identified, further research is needed to fully elucidate the substrate specificity of the enzymes involved and to obtain precise quantitative data for this specific compound. The protocols and metabolic engineering strategies outlined in this guide provide a solid foundation for future research and development in the field of flavor and fragrance biotechnology.

References

- 1. ymdb.ca [ymdb.ca]

- 2. Engineering yeast for tailored fatty acid profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Saccharomyces cerevisiae Δ9-desaturase Ole1 forms a supercomplex with Slc1 and Dga1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. gsartor.org [gsartor.org]

- 7. Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 9-decenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 9-decenoate (C₁₂H₂₂O₂), a fatty acid ethyl ester. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Introduction

This compound is an unsaturated fatty acid ester with a terminal double bond. Its accurate characterization is essential for its application in various fields, including its role as a potential biochemical marker and its use in synthetic chemistry. Spectroscopic techniques are fundamental to confirming the structure and purity of this molecule.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~4.9 | m | 2H | -CH=CH ₂ |

| ~4.1 | q | 2H | -O-CH ₂-CH₃ |

| ~2.2 | t | 2H | -CH ₂-COO- |

| ~2.0 | m | 2H | -CH ₂-CH=CH₂ |

| ~1.6 | m | 2H | -CH₂-CH ₂-COO- |

| ~1.3 | m | 8H | -(CH ₂)₄- |

| ~1.2 | t | 3H | -O-CH₂-CH ₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~173 | C =O |

| ~139 | -C H=CH₂ |

| ~114 | -CH=C H₂ |

| ~60 | -O-C H₂-CH₃ |

| ~34 | -C H₂-COO- |

| ~33 | -C H₂-CH=CH₂ |

| ~29 | -(C H₂)₅- |

| ~25 | -CH₂-C H₂-COO- |

| ~14 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

The vapor phase IR spectrum of this compound is available and key absorption bands are summarized below.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3077 | Medium | =C-H stretch (vinyl) |

| ~2930, ~2857 | Strong | C-H stretch (alkane) |

| ~1741 | Strong | C=O stretch (ester) |

| ~1642 | Medium | C=C stretch (alkene) |

| ~1175 | Strong | C-O stretch (ester) |

| ~994, ~910 | Medium | =C-H bend (vinyl) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[2][3] The fragmentation pattern is consistent with the structure of a long-chain fatty acid ethyl ester.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 198 | Low | [M]⁺ (Molecular Ion) |

| 153 | Moderate | [M - OCH₂CH₃]⁺ |

| 101 | High | [CH₂(CH₂)₄COOCH₂CH₃]⁺ |

| 88 | High | [CH₂=CH(CH₂)₄CO]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not available for this specific compound in the public domain. However, general methodologies for the analysis of fatty acid ethyl esters are provided below.

NMR Spectroscopy (General Procedure)

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration if required.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used.

Infrared (IR) Spectroscopy (General Procedure)

-

Sample Preparation: For vapor phase IR, a small amount of the liquid sample is injected into a heated gas cell. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr) for transmission analysis.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty cell or salt plates is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (General Procedure)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used.

-

Data Acquisition: The GC separates the components of the sample, and as each component elutes, it enters the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

Ethyl 9-decenoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 9-decenoate, a versatile unsaturated ester with applications in various scientific fields. This document includes its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and visual representations of these synthetic pathways.

Core Data and Properties

This compound, a fatty acid ethyl ester, is recognized for its role as a metabolite and its utility as a starting material in organic synthesis.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 67233-91-4 | [1][2][3] |

| IUPAC Name | ethyl dec-9-enoate | [2][3] |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2] |

| Molecular Weight | 198.30 g/mol | [1][2] |

| Appearance | Colorless clear liquid (estimated) | [1] |

| Boiling Point | 249.00 to 250.00 °C at 760 mmHg | [1][4] |

| Flash Point | 100.56 °C (213.00 °F) | [1][4] |

| Density | 0.88 g/cm³ | [1] |

| Refractive Index | 1.43400 to 1.44000 @ 20.00 °C | [1][4] |

| Water Solubility | 4.709 mg/L @ 25 °C (estimated) | [4] |

| LogP (o/w) | 4.453 (estimated) | [4] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The two primary methods, esterification and ethenolysis, are detailed below.

Esterification of 9-decenoic Acid

This classic method involves the reaction of 9-decenoic acid with ethanol in the presence of an acid catalyst.

Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 9-decenoic acid and a molar excess of ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed using the Dean-Stark apparatus to drive the equilibrium towards the product.

-

Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Ethenolysis of Ethyl Oleate

This green chemistry approach utilizes a metathesis reaction between ethyl oleate and ethylene gas, catalyzed by a ruthenium complex.[1] This process is advantageous as it can utilize renewable feedstocks.

Methodology:

-

Substrate and Catalyst Preparation: In a high-pressure reactor, charge the ethyl oleate substrate. Prepare a solution of a suitable ruthenium-based metathesis catalyst (e.g., a Grubbs-type catalyst) in an appropriate solvent.

-

Reaction Setup: Introduce the catalyst solution into the reactor containing the substrate.

-

Ethenolysis Reaction: Pressurize the reactor with ethylene gas. The reaction is typically carried out at a temperature ranging from 50 °C to 80 °C and an ethylene pressure of 10 to 20 bar.[5] The reaction mixture is stirred for a period of 2 to 8 hours.[5]

-

Reaction Quenching: After the reaction is complete, cool the reactor and vent the excess ethylene. The reaction mixture is then treated with a scavenger solution to deactivate the catalyst.

-

Product Separation: The resulting mixture contains this compound and 1-decene. These products can be separated from the catalyst residue and any unreacted starting material.

-

Purification: The desired this compound is purified from the product mixture via fractional distillation.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound via esterification.

Caption: Workflow for the synthesis of this compound via ethenolysis.

References

- 1. This compound|High-Purity Reference Standard [benchchem.com]

- 2. This compound | C12H22O2 | CID 522255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ymdb.ca [ymdb.ca]

- 4. This compound, 67233-91-4 [thegoodscentscompany.com]

- 5. EP3650436A1 - Method of preparing a mixture of 9-decenoic acid ethyl and 1-decene in an ethenolysis reaction from a raw material of technical purity - Google Patents [patents.google.com]

The Biological Role of Ethyl 9-decenoate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9-decenoate, a fatty acid ethyl ester, is recognized as a metabolite primarily in the context of yeast fermentation, where it contributes to the aromatic profile of beverages such as wine.[1][2][3][4][5] While its role as a flavor compound is established, its broader biological significance as a metabolite, particularly in mammalian systems, remains largely unexplored. This technical guide synthesizes the current, albeit limited, knowledge on this compound and proposes potential biological activities and experimental frameworks based on structurally analogous compounds. This document is intended to serve as a foundational resource for researchers investigating the metabolic and signaling roles of this and other unsaturated fatty acid ethyl esters.

Introduction

This compound is the ethyl ester of 9-decenoic acid.[1][5] It is a known metabolite of Saccharomyces cerevisiae and is found in fermented beverages.[1][3][4][5] Its biosynthesis in yeast occurs through the enzymatic esterification of 9-decenoic acid and ethanol, a reaction catalyzed by alcohol acyltransferases. The availability of its precursors, 9-decenoic acid (derived from fatty acid metabolism) and ethanol (a product of sugar fermentation), is a critical factor in its production.

While direct research into the specific biological roles of this compound beyond its organoleptic properties is scarce, the activities of structurally similar unsaturated fatty acid ethyl esters provide a compelling rationale for its investigation as a potential signaling molecule, particularly in inflammatory processes.

Quantitative Data on Related Ethyl Esters in Fermented Beverages

| Ethyl Ester | Beverage | Concentration Range | Reference |

| Ethyl Decanoate | Wine | Varies with yeast strain and fermentation conditions | [6] |

| Ethyl Decanoate | Beer | Decreases with higher unsaturated fatty acid content in wort | [7] |

| Ethyl Hexanoate | Beer | ~25-33% decrease with high unsaturated fatty acid content | [7] |

| Ethyl Octanoate | Beer | ~25% decrease with high unsaturated fatty acid content | [7] |

| Ethyl Esters (general) | Alcoholic Beverages | µg/L to mg/L | [8] |

Potential Biological Role in Inflammatory Signaling

While no studies have directly implicated this compound in specific signaling pathways, research on a structurally similar compound, (E)-9-octadecenoic acid ethyl ester (E9OAEE), offers a strong hypothetical framework for its potential anti-inflammatory activity. E9OAEE has been shown to ameliorate inflammatory responses in lipopolysaccharide (LPS)-induced RAW264.7 macrophages by regulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[9]

Proposed Signaling Pathway for this compound

Based on the findings for E9OAEE, a putative signaling pathway for this compound in macrophages is proposed below. This model suggests that this compound may inhibit the production of pro-inflammatory mediators by suppressing the phosphorylation of key signaling proteins.

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not well-documented. However, established methods for the analysis of fatty acid ethyl esters (FAEEs) in biological and beverage matrices can be readily adapted.

Extraction and Quantification of this compound from Liquid Samples (e.g., Yeast Culture Supernatant, Wine)

This protocol is adapted from general methods for FAEE analysis.[8][10][11]

Objective: To extract and quantify this compound from a liquid matrix.

Materials:

-

Liquid sample (e.g., 5 mL of yeast culture supernatant)

-

Internal standard (e.g., ethyl heptadecanoate in hexane)

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: To 5 mL of the liquid sample in a glass tube, add a known amount of the internal standard.

-

Liquid-Liquid Extraction: Add 2 mL of hexane to the sample. Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous phases.

-

Collection of Organic Phase: Carefully transfer the upper hexane layer to a clean glass vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Concentration (Optional): If concentrations are expected to be low, the extract can be concentrated under a gentle stream of nitrogen.

-

GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.

GC-MS Parameters (Example):

-

Column: Nonpolar dimethylpolysiloxane column (e.g., HP-5MS)

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium

-

MS Detection: Electron ionization (EI) mode, scanning from m/z 40 to 400.

-

Quantification: Use selected ion monitoring (SIM) for the characteristic ions of this compound and the internal standard.

Proposed Experimental Workflow for Investigating Anti-inflammatory Effects

The following workflow is proposed for studying the potential anti-inflammatory effects of this compound in a cell-based model.

References

- 1. Anti-inflammatory Function of Ozonated Ethyl Ester of Unsaturated Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biophysical modeling indicates a high affinity of ethyl esters of omega-3 polyunsaturated fatty acids to the enzymes of the pro-inflammatory arachidonic acid cascade | Torshin | FARMAKOEKONOMIKA. Modern Pharmacoeconomics and Pharmacoepidemiology [pharmacoeconomics.ru]

- 4. ymdb.ca [ymdb.ca]

- 5. This compound | C12H22O2 | CID 522255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Eicosapentaenoic and docosahexaenoic acid ethyl esters differentially enhance B-cell activity in murine obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF- κ B Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal stability and degradation of Ethyl 9-decenoate

An In-depth Technical Guide to the Thermal Stability and Degradation of Ethyl 9-decenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an unsaturated fatty acid ester, finds applications in various fields, including as a flavoring agent and a potential component in biofuels.[1][2] Understanding its thermal stability and degradation profile is crucial for its storage, processing, and application, particularly in contexts involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon data from analogous compounds and general principles of organic chemistry due to the limited availability of direct experimental data for this specific compound. This document covers its expected thermal properties, potential degradation pathways, and methodologies for its analysis.

Introduction

This compound (C12H22O2) is the ethyl ester of 9-decenoic acid.[3] Its structure, featuring a terminal double bond and an ester functional group, dictates its chemical reactivity and thermal behavior. The presence of the carbon-carbon double bond, in particular, influences its susceptibility to oxidation and thermal decomposition compared to its saturated counterpart, ethyl decanoate. This guide aims to provide a detailed understanding of these aspects, which is critical for professionals in research, science, and drug development who may work with or encounter this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under thermal stress.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H22O2 | [3] |

| Molecular Weight | 198.30 g/mol | [3] |

| Boiling Point | 135 °C at 27.5 Torr | [4] |

| Flash Point | Not available | |

| Appearance | Colorless liquid | [4] |

Thermal Stability Analysis

Expected Thermogravimetric Analysis (TGA) Behavior

TGA measures the change in mass of a sample as a function of temperature. For a compound like this compound, TGA would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages. Based on studies of other fatty acid ethyl esters, the thermal degradation of this compound in an inert atmosphere is expected to occur in a single primary step corresponding to its volatilization and subsequent decomposition.

Table 2: Comparative Thermal Decomposition Data of Related Esters (Hypothetical)

| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Mass Loss (%) |

| Ethyl Decanoate | ~200 - 250 | ~250 - 300 | ~100 |

| This compound (Predicted) | ~180 - 230 | ~230 - 280 | ~100 |

| Ethyl Oleate | ~200 - 250 | ~250 - 300 | ~100 |

Note: The data for this compound is an educated prediction based on the general trend that unsaturation can slightly lower the thermal stability of fatty acid esters.

Expected Differential Scanning Calorimetry (DSC) Behavior

DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, a DSC analysis would show endothermic peaks corresponding to boiling. While specific data is unavailable, the boiling point is reported to be 135 °C at reduced pressure (27.5 Torr).[4]

Degradation Pathways

The thermal degradation of this compound is likely to proceed through several pathways, primarily influenced by the presence of the ester group and the terminal double bond.

Ester Pyrolysis (Syn-Elimination)

At elevated temperatures, esters with a β-hydrogen on the alcohol moiety can undergo a concerted, intramolecular elimination reaction known as ester pyrolysis. This reaction proceeds through a six-membered cyclic transition state, yielding a carboxylic acid and an alkene. For this compound, this would result in the formation of 9-decenoic acid and ethylene. This is a common thermal degradation pathway for ethyl esters.[5]

Caption: Proposed syn-elimination pathway for the thermal degradation of this compound.

Oxidative Degradation

In the presence of oxygen, the unsaturated nature of this compound makes it susceptible to autoxidation. This free-radical chain reaction is initiated at the allylic position (the carbon atom adjacent to the double bond). The process leads to the formation of hydroperoxides, which are unstable and can decompose to form a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. The rate of autoxidation generally increases with the degree of unsaturation.[6]

Caption: Generalized pathway for the autoxidation of unsaturated esters like this compound.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and degradation of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon (for inert atmosphere) or air (for oxidative degradation studies) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Determine the onset temperature of decomposition (the temperature at which mass loss begins), the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp to 200 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Identify and quantify endothermic and exothermic events, such as melting and boiling.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific degradation products, Py-GC-MS is the recommended technique.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (µg to mg scale) of this compound into a pyrolysis sample holder.

-

Pyrolysis Conditions: Heat the sample rapidly to a set temperature (e.g., 300 °C, 400 °C, 500 °C) in an inert atmosphere (helium).

-

GC-MS Analysis: The volatile pyrolysis products are immediately transferred to the GC column for separation and then to the mass spectrometer for identification based on their mass spectra.

Caption: A logical workflow for the comprehensive thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is limited, a comprehensive understanding can be constructed by analyzing the behavior of structurally similar compounds and applying fundamental principles of organic chemistry. It is anticipated that this compound exhibits moderate thermal stability, with decomposition likely initiated at temperatures between 180-230 °C. The primary degradation pathways are expected to be ester pyrolysis, leading to 9-decenoic acid and ethylene, and, in the presence of oxygen, autoxidation, resulting in a variety of smaller oxygenated compounds. For precise characterization, the experimental protocols for TGA, DSC, and Py-GC-MS outlined in this guide are strongly recommended. This information is vital for ensuring the safe and effective use of this compound in various research and industrial applications.

References

- 1. Temperature-dependent kinetics of unsaturated fatty acid methyl esters: Modeling autoxidation mechanisms [ouci.dntb.gov.ua]

- 2. ymdb.ca [ymdb.ca]

- 3. This compound | C12H22O2 | CID 522255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. tdx.cat [tdx.cat]

Navigating the Matrix: An In-depth Technical Guide to the Solubility of Ethyl 9-decenoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 9-decenoate, a key intermediate and fragrance component with growing interest in various research and development sectors, including pharmaceuticals. Understanding its behavior in different organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical applications.

Introduction: The Molecular Profile of this compound and Principles of Solubility

This compound (C₁₂H₂₂O₂) is the ethyl ester of 9-decenoic acid, a monounsaturated fatty acid.[1] Its structure, featuring a long ten-carbon chain with a terminal double bond and an ethyl ester group, imparts a predominantly nonpolar character. This inherent hydrophobicity dictates its solubility, generally following the principle of "like dissolves like." Consequently, this compound is expected to exhibit greater solubility in nonpolar or weakly polar organic solvents and limited solubility in highly polar solvents such as water. One source estimates the water solubility of this compound to be approximately 4.709 mg/L at 25°C, while another predicts a value of 0.0051 g/L.[2][3]

The solubility of a solute in a solvent is a thermodynamic equilibrium, where the Gibbs free energy of mixing is minimized. This process involves the disruption of intermolecular forces within the pure solute and solvent and the formation of new solute-solvent interactions. For a nonpolar compound like this compound, van der Waals forces are the primary intermolecular interactions. Its solubility in organic solvents will be governed by the ability of the solvent to overcome the solute-solute interactions and form favorable interactions with the long hydrocarbon chain and the ester functional group.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity Index | Estimated Solubility of this compound ( g/100 mL) |

| n-Hexane | C₆H₁₄ | 0.1 | > 50 |

| Toluene | C₇H₈ | 2.4 | > 50 |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | > 50 |

| Chloroform | CHCl₃ | 4.1 | > 50 |

| Dichloromethane | CH₂Cl₂ | 3.1 | > 50 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | > 50 |

| Acetone | C₃H₆O | 5.1 | > 30 |

| Ethanol | C₂H₅OH | 5.2 | > 30 |

| Methanol | CH₃OH | 5.1 | ~10-20 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | ~5-10 |

Disclaimer: The data presented in this table are estimations based on the solubility of analogous compounds and theoretical principles. For precise quantitative results, experimental determination is strongly recommended.

Experimental Protocols for Solubility Determination

To obtain accurate solubility data for this compound in specific organic solvents, a systematic experimental approach is necessary. The following section outlines a detailed methodology for the isothermal equilibrium solubility method, a widely accepted technique.

Materials and Equipment

-

Solute: High-purity this compound (>98%)

-

Solvents: Analytical grade organic solvents of interest

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Calibrated glass vials with screw caps

-

Micropipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

-

Volumetric flasks and other standard laboratory glassware

Experimental Procedure: Isothermal Equilibrium Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the undissolved solute to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as GC-FID or HPLC.

-

Prepare a series of calibration standards of this compound in the respective solvent to construct a calibration curve.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or molarity.

-

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains a gap in publicly accessible literature, this guide provides a robust framework for researchers and professionals. By understanding the physicochemical properties of this compound and the principles of solubility, and by employing the detailed experimental protocol outlined, users can confidently determine its solubility in solvents pertinent to their specific applications. The provided estimated solubility table serves as a valuable initial tool for solvent screening, and the workflow diagram offers a clear visual guide for experimental planning. Accurate solubility data is a cornerstone of successful chemical research and development, and the methodologies presented herein empower users to obtain this critical information.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9-decenoate, a monounsaturated fatty acid ester, is a molecule of growing interest in various scientific domains, including flavor and fragrance chemistry, biotechnology, and as a potential synthon in organic chemistry. Its terminal double bond and ester functionality make it a versatile platform for chemical modifications. This technical guide provides a comprehensive review of the available literature on this compound and related fatty acid esters, with a focus on its synthesis, physicochemical properties, analytical methodologies, and biological activities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, purification, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2][3] |

| Molecular Weight | 198.30 g/mol | [1][2][3] |

| CAS Number | 67233-91-4 | [1][2][3] |

| Appearance | Colorless clear liquid (est.) | [1] |

| Boiling Point | 249.00 to 250.00 °C | [1] |

| Specific Gravity | 0.87400 to 0.87900 @ 25.00 °C | [1] |

| Refractive Index | 1.43400 to 1.44000 @ 20.00 °C | [1] |

| Flash Point | 213.00 °F (100.56 °C) | [1] |

| LogP (predicted) | 4.36 | [4] |

| Water Solubility (predicted) | 0.0051 g/L | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: Fischer esterification of 9-decenoic acid and olefin metathesis.

Fischer Esterification

This classical method involves the acid-catalyzed reaction of 9-decenoic acid with ethanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of ethanol is typically used, and the water formed during the reaction is removed.

Materials:

-

9-decenoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9-decenoic acid (1.0 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents), which also serves as the solvent.[5]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL per mole of carboxylic acid) to the reaction mixture.[6][7]

-

Heat the mixture to reflux and maintain the reflux for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[6][7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.[6]

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[6][8]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[6][8]

-

Purify the crude product by vacuum distillation to obtain pure this compound.[8]

Olefin Metathesis (Ethenolysis)

A more modern and atom-economical approach to this compound is through the ethenolysis of a larger unsaturated ester, such as ethyl oleate, in the presence of a ruthenium-based catalyst. This reaction involves the cleavage of the internal double bond of ethyl oleate by ethylene to yield two shorter-chain terminal olefins: 1-decene and this compound.

Materials:

-

Ethyl oleate (technical grade, e.g., >70% purity)

-

Ethylene gas

-

Ruthenium-based metathesis catalyst (e.g., a Grubbs-type or Hoveyda-Grubbs catalyst)

-

Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

-

Magnesol or other adsorbent for substrate purification

-

Catalyst scavenger (optional)

Procedure:

-

Substrate Preparation: Purify the technical-grade ethyl oleate by treating it with an adsorbent like Magnesol to remove polar impurities that can inhibit the catalyst.[9]

-

Reaction Setup: In a high-pressure reactor equipped with a stirrer and gas inlet, charge the purified ethyl oleate and the chosen solvent under an inert atmosphere (e.g., argon).[10]

-

Catalyst Introduction: Prepare a solution of the ruthenium catalyst in the reaction solvent and add it to the reactor.[9]

-

Reaction Execution: Pressurize the reactor with ethylene gas to the desired pressure (e.g., 10-20 bar). Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) and stir for the required duration (e.g., 2-8 hours).[9]

-

Reaction Quenching and Work-up: After the reaction, cool the reactor and vent the excess ethylene. The reaction mixture can be treated with a scavenger to remove the ruthenium catalyst.

-

Purification: The product mixture, containing this compound, 1-decene, and unreacted starting materials, is then subjected to fractional distillation to isolate the desired products.[9] The yield of this compound can reach up to 50% depending on the catalyst and reaction conditions.[9]

Analytical Methodologies

The primary analytical technique for the identification and quantification of this compound and related fatty acid esters is Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Analysis by GC-MS

A validated GC-MS method is crucial for the accurate quantification of this compound in various matrices, including reaction mixtures and biological samples.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., HP-5MS, DB-23).

Sample Preparation:

-

For reaction mixtures, dilute an aliquot of the sample in a suitable solvent (e.g., hexane or ethyl acetate).

-

For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the lipid fraction.

-

Add an appropriate internal standard (e.g., a fatty acid ester not present in the sample) for accurate quantification.

GC-MS Conditions (Illustrative):

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-300 °C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 40-400.

Quantification:

-

Create a calibration curve using standard solutions of this compound of known concentrations.

-

The concentration of this compound in the sample is determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.

-

Method validation should be performed to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[11]

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. The expected chemical shifts and coupling patterns can be predicted based on the structure.

-

¹H NMR: Key signals would include those for the terminal vinyl protons, the methylene protons adjacent to the double bond and the ester group, the ethyl group of the ester, and the long aliphatic chain.

-

¹³C NMR: Characteristic signals would be observed for the carbonyl carbon of the ester, the carbons of the double bond, the carbons of the ethyl group, and the carbons of the aliphatic chain.[12]

Biological Activities and Signaling Pathways

While direct biological activity data for this compound is limited, studies on structurally similar fatty acid esters provide insights into its potential roles. A notable example is (E)-9-octadecenoic acid ethyl ester (E9OAEE), which has demonstrated significant anti-inflammatory properties.[9]

Anti-inflammatory Activity

E9OAEE has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[9][13] This anti-inflammatory effect is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[9]

Involvement in Signaling Pathways

The anti-inflammatory effects of E9OAEE are linked to its ability to modulate key inflammatory signaling pathways. Specifically, it has been found to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK, and to inhibit the nuclear translocation of the transcription factor NF-κB.[5][9][14]

Cytotoxicity and Antimicrobial Activity

There is currently a lack of specific data on the cytotoxicity and antimicrobial activity of this compound. However, other fatty acid esters have been reported to exhibit such activities. Further research is needed to determine the potential of this compound in these areas.

Conclusion and Future Directions

This compound is a fatty acid ester with established methods for its synthesis and analysis. While its biological activities are not yet fully elucidated, related compounds show promise, particularly in the area of anti-inflammatory research. Future studies should focus on:

-

Optimizing the synthesis of this compound to improve yields and sustainability.

-

Conducting comprehensive biological screening to evaluate its cytotoxic, antimicrobial, and other pharmacological properties.

-

Investigating its specific interactions with cellular targets to elucidate its mechanism of action in relevant signaling pathways.

This in-depth technical guide serves as a valuable resource for researchers and professionals in drug development, providing a solid foundation for further exploration of this compound and its potential applications.

References

- 1. CSD Solution #13 [chem.ucalgary.ca]

- 2. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. globaljournals.org [globaljournals.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. cerritos.edu [cerritos.edu]

- 8. researchgate.net [researchgate.net]

- 9. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF-κB Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. rubingroup.org [rubingroup.org]

- 13. researchgate.net [researchgate.net]

- 14. odp.library.tamu.edu [odp.library.tamu.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 9-decenoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 9-decenoate from 9-decenoic acid and ethanol using Fischer esterification. It includes information on the physicochemical properties of the reactants and product, a step-by-step experimental procedure, and expected analytical data.

Introduction

Fischer esterification is a classic organic synthesis method used to convert carboxylic acids and alcohols into esters in the presence of an acid catalyst.[1] This reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[2][3] In this protocol, an excess of ethanol is used to drive the reaction to completion. Sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1]

This compound is an unsaturated fatty acid ester with applications in the fragrance and flavor industry and as a synthon in the production of various organic molecules.[4]

Data Presentation

The following tables summarize the key quantitative data for the reactants, catalyst, and the final product.

Table 1: Physicochemical Properties of Reactants and Catalyst

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 9-Decenoic Acid | C₁₀H₁₈O₂ | 170.25 | 270 | 0.918 | 1.447 |

| Ethanol | C₂H₆O | 46.07 | 78.5 | 0.789 | 1.361 |

| Sulfuric Acid | H₂SO₄ | 98.08 | 337 | 1.84 | 1.427 |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molar Mass ( g/mol ) | 198.30 |

| Appearance | Colorless liquid |

| Boiling Point (°C) | 249-250 |

| Density (g/mL at 25°C) | 0.874-0.879 |

| Refractive Index (n20/D) | 1.434-1.440 |

| Typical Yield | 80-95% |

| Purity | >95% |

| ¹H NMR (CDCl₃, ppm) | δ 5.88-5.72 (m, 1H), 5.04-4.90 (m, 2H), 4.12 (q, J=7.1 Hz, 2H), 2.28 (t, J=7.5 Hz, 2H), 2.04 (q, J=7.0 Hz, 2H), 1.62 (p, J=7.5 Hz, 2H), 1.40-1.20 (m, 8H), 1.25 (t, J=7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 173.8, 139.1, 114.2, 60.1, 34.3, 33.8, 29.1, 29.0, 28.9, 24.9, 14.3 |

| IR (neat, cm⁻¹) | 3077 (C-H, vinyl), 2927, 2855 (C-H, alkyl), 1738 (C=O, ester), 1641 (C=C), 1178 (C-O) |

| Mass Spectrum (EI, m/z) | 198 (M+), 153, 101, 88, 69, 55, 41 |

Experimental Protocol

This protocol is based on general procedures for Fischer esterification and has been adapted for the synthesis of this compound.[2][5][6]

Materials:

-

9-Decenoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 9-decenoic acid (1.0 equivalent) and absolute ethanol (10 equivalents).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1 equivalents) to the mixture. The addition of sulfuric acid is exothermic and should be done carefully.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-